Mal-amido-PEG3-C1-PFP ester
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Overview
Description
Mal-amido-PEG3-C1-PFP ester is a non-cleavable 3-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs) . This compound is particularly valuable in the field of targeted drug delivery, where it facilitates the attachment of cytotoxic drugs to antibodies, allowing for precise targeting of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG3-C1-PFP ester involves several steps. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG3-C1-PFP ester primarily undergoes substitution reactions. The PFP ester group is highly reactive towards nucleophiles, allowing for the efficient attachment of various functional groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines and thiols, which react with the PFP ester group under mild conditions . The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from reactions with this compound are conjugates where the PEG linker is attached to a functional molecule, such as a drug or a fluorescent probe .
Scientific Research Applications
Mal-amido-PEG3-C1-PFP ester has a wide range of applications in scientific research:
Mechanism of Action
Mal-amido-PEG3-C1-PFP ester exerts its effects through its role as a linker in ADCs. The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds . The PFP ester group reacts with amines on drugs or other molecules, facilitating their attachment to the PEG linker . This dual reactivity allows for the precise conjugation of drugs to antibodies, targeting specific cancer cells and minimizing off-target effects .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-PFP ester: Similar to Mal-amido-PEG3-C1-PFP ester but with a longer PEG chain.
Mal-PEG3-PFP ester: Lacks the amido group, offering different reactivity and stability properties.
Uniqueness
This compound is unique due to its non-cleavable nature and the presence of both maleimide and PFP ester groups, which provide versatile reactivity for conjugation reactions . This makes it particularly suitable for the stable attachment of drugs to antibodies in ADCs, ensuring the targeted delivery of therapeutics .
Properties
Molecular Formula |
C21H21F5N2O8 |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C21H21F5N2O8/c22-16-17(23)19(25)21(20(26)18(16)24)36-15(32)11-35-10-9-34-8-7-33-6-4-27-12(29)3-5-28-13(30)1-2-14(28)31/h1-2H,3-11H2,(H,27,29) |
InChI Key |
ZBIQVRXGRCZPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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